(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13727863
InChI: InChI=1S/C11H13FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,13H,4-7H2
SMILES: C1CC1COC2=C(C(=CC=C2)F)CO
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13727863

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol -

Specification

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
IUPAC Name [2-(cyclopropylmethoxy)-6-fluorophenyl]methanol
Standard InChI InChI=1S/C11H13FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,13H,4-7H2
Standard InChI Key NQGWJWHWMVVEJJ-UHFFFAOYSA-N
SMILES C1CC1COC2=C(C(=CC=C2)F)CO
Canonical SMILES C1CC1COC2=C(C(=CC=C2)F)CO

Introduction

1. Chemical Identity

  • IUPAC Name: (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol

  • Molecular Formula: C10H11FO2

  • Molecular Weight: Approximately 182.19 g/mol

  • Functional Groups:

    • Fluorine-substituted aromatic ring

    • Cyclopropylmethoxy group

    • Alcohol (-OH) group

2. Structural Characteristics

The compound consists of a benzene ring substituted at two positions:

  • A fluorine atom at the 6th position.

  • A cyclopropylmethoxy group at the 2nd position.

Additionally, the benzene ring bears a hydroxymethyl (-CH2OH) group, making it an aromatic alcohol. The cyclopropyl group introduces strain and rigidity to the molecule, which can influence its reactivity and interaction with biological systems.

Table: Key Structural Parameters

PropertyValue/Description
Benzene Ring SubstituentsFluorine (6th), Methanol (1st)
Cyclopropyl GroupThree-membered aliphatic ring
Hydroxyl GroupPrimary alcohol functionality

3. Synthesis Pathways

The synthesis of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol typically involves:

  • Starting Materials:

    • 2-fluoro-6-hydroxybenzaldehyde or similar derivatives.

    • Cyclopropylmethyl halides for introducing the cyclopropylmethoxy group.

    • Reducing agents like sodium borohydride (NaBH4) for converting aldehydes to alcohols.

  • Reaction Steps:

    • Etherification: The hydroxyl group on the benzene ring reacts with cyclopropylmethyl halides in the presence of a base to form the cyclopropylmethoxy substitution.

    • Reduction: The aldehyde group is reduced to a primary alcohol using reducing agents.

  • Conditions:

    • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Catalysts or bases like potassium carbonate (K2CO3).

4. Potential Applications

This compound’s structure suggests utility in pharmaceutical and agrochemical industries due to its fluorinated aromatic system and functional groups.

Applications:

  • Pharmaceuticals:

    • Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

    • The hydroxymethyl group could serve as a precursor for further functionalization in drug design.

  • Agrochemicals:

    • Fluorinated aromatics are common in herbicides and fungicides due to their stability and activity against pests.

  • Material Science:

    • Cyclopropane-containing molecules are used in specialty polymers due to their rigidity.

6. Future Directions

Research into (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol could focus on:

  • Biological Evaluation: Screening for antimicrobial or anticancer properties.

  • Derivatization: Modifying the hydroxymethyl group to create esters or ethers for enhanced pharmacological properties.

  • Material Applications: Exploring its use in high-performance polymers or coatings due to its structural rigidity.

This comprehensive overview highlights the chemical identity, synthesis, potential applications, and research scope of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol while maintaining scientific rigor and clarity.

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